5-Methylnaphthalene-1-carboxylic acid

Description

Propriétés

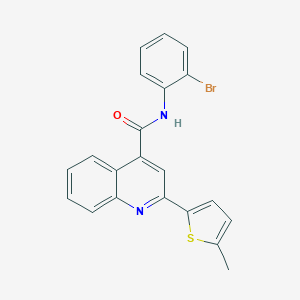

IUPAC Name |

N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN2OS/c1-13-10-11-20(26-13)19-12-15(14-6-2-4-8-17(14)23-19)21(25)24-18-9-5-3-7-16(18)22/h2-12H,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARWOTIGJWTZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361126 | |

| Record name | N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4527-60-0 | |

| Record name | N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Methylnaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO4) in an acidic medium . Another method includes the carboxylation of 5-methylnaphthalene using carbon dioxide (CO2) in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of 5-methylnaphthalene. This process typically uses metal catalysts such as cobalt or manganese to facilitate the oxidation reaction under controlled temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: It can be reduced to form 5-methylnaphthalene.

Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of more oxidized derivatives.

Reduction: Formation of 5-methylnaphthalene.

Substitution: Formation of substituted naphthalene derivatives.

Applications De Recherche Scientifique

Applications in Organic Synthesis

5-Methylnaphthalene-1-carboxylic acid is primarily used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various derivatives that have applications in pharmaceuticals and agrochemicals.

Key Synthetic Pathways

- Synthesis of Salicylic Acid Derivatives : The compound can be hydroxylated to yield salicylic acid derivatives, which are important in the production of anti-inflammatory drugs.

- Formation of Naphthalene-Based Compounds : It can undergo further reactions to produce naphthalene derivatives that are utilized in dye manufacturing and as additives in plastics.

Pharmacological Applications

This compound has shown potential in various pharmacological studies, particularly concerning its interaction with biological systems.

Case Study: Neocarzinostatin Interaction

A notable application involves its role as a target for the antibiotic neocarzinostatin, which exhibits antitumor activity. Research indicates that compounds similar to this compound can enhance the efficacy of neocarzinostatin by improving its binding affinity to DNA, thereby increasing its cytotoxic effects against cancer cells .

Environmental Applications

The compound has also been studied for its degradation pathways in environmental microbiology. Certain bacterial strains can metabolize this compound, leading to its breakdown into less harmful substances.

Microbial Degradation Studies

Research conducted on the bacterium Sphingomonas paucimobilis has shown that it can utilize methyl-substituted naphthalenes, including this compound, as carbon sources. The metabolic pathways involved include hydroxylation and subsequent oxidation processes that convert these compounds into simpler forms .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in various fields. Toxicity studies have indicated that while it has beneficial applications, high concentrations may lead to adverse effects on aquatic life and potentially humans .

Mécanisme D'action

The mechanism of action of 5-methylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory properties are believed to result from the inhibition of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Structural Analogs with Halogen and Ester Modifications

Methyl 4-Fluoronaphthalene-1-carboxylate

- Molecular Formula : C₁₂H₉FO₂

- Key Features : A fluorinated ester derivative with a fluorine atom at the 4-position and a methoxycarbonyl group at the 1-position.

- The ester group reduces polarity, improving lipid solubility .

5-Fluoro-6-hydroxy-naphthalene-1-carboxylic Acid Methyl Ester

- Molecular Formula : C₁₂H₉FO₃

- Key Features : Contains both fluorine (5-position) and hydroxyl (6-position) groups, with a methyl ester at the carboxylic acid.

- Comparison : The hydroxyl group introduces hydrogen-bonding capacity, which may alter solubility and biological activity. The combined fluorine and ester groups make this compound a candidate for prodrug development .

Table 1: Comparison of Halogenated Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |

|---|---|---|---|---|

| 5-Methylnaphthalene-1-carboxylic acid | C₁₂H₁₀O₂ | 186.21 | -COOH, -CH₃ | High polarity, acidic |

| Methyl 4-fluoronaphthalene-1-carboxylate | C₁₂H₉FO₂ | 220.20 | -COOCH₃, -F | Enhanced stability, lipophilic |

| 5-Fluoro-6-hydroxy-naphthalene-1-carboxylic acid methyl ester | C₁₂H₉FO₃ | 220.20 | -COOCH₃, -F, -OH | Prodrug potential, mixed polarity |

Hydrogenated and Saturated Derivatives

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

- Molecular Formula : C₁₁H₁₂O₂

- Key Features : Partially hydrogenated naphthalene ring (tetralin structure) with a carboxylic acid group.

- Comparison : Reduced aromaticity lowers melting points and alters solubility. The saturated ring may decrease reactivity in electrophilic substitution reactions .

Octahydro-8-hydroxy-5-[(3E)-5-hydroxy-3-methyl-3-penten-1-yl]-5,6,8a-trimethylnaphthalene-1-carboxylic Acid

- Molecular Formula : C₂₀H₃₂O₄

- Key Features : Fully saturated naphthalene core with hydroxyl, methyl, and prenyl substituents.

- Comparison : The complex substituents and saturation significantly increase molecular weight (336.47 g/mol) and likely enhance steric hindrance, impacting binding interactions in biological systems .

Table 2: Comparison of Hydrogenated Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Implications |

|---|---|---|---|---|

| This compound | C₁₂H₁₀O₂ | 186.21 | Aromatic, -COOH, -CH₃ | High thermal stability |

| 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | C₁₁H₁₂O₂ | 188.21 | Partially saturated, -COOH | Lower melting point, altered solubility |

| Octahydro-8-hydroxy...carboxylic acid | C₂₀H₃₂O₄ | 336.47 | Fully saturated, multiple substituents | Enhanced steric effects |

Functional Group Variations: Nitro vs. Carboxylic Acid

1-Nitronaphthalene

- Molecular Formula: C₁₀H₇NO₂

- Key Features: Nitro group (-NO₂) at the 1-position.

- Comparison : The nitro group is strongly electron-withdrawing, making this compound more reactive in reduction or substitution reactions compared to carboxylic acid derivatives. It is also associated with higher toxicity and environmental persistence .

Table 3: Functional Group Impact

Activité Biologique

5-Methylnaphthalene-1-carboxylic acid (5-MNA) is an organic compound belonging to the class of naphthoic acids, characterized by a naphthalene ring with a methyl group at the 5th position and a carboxylic acid group at the 1st position. This unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific fields.

5-MNA can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions are significant for understanding its potential applications in biological systems.

- Oxidation : 5-MNA can be oxidized to form more complex derivatives using reagents like potassium permanganate (KMnO4) in acidic conditions.

- Reduction : It can be reduced to yield 5-methylnaphthalene using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution : The carboxylic acid group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Anti-inflammatory Properties

Research indicates that 5-MNA exhibits anti-inflammatory activity . It modulates the activity of certain enzymes and receptors, inhibiting pro-inflammatory cytokines. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

Antitumor Activity

Studies have shown that 5-MNA may enhance the effects of anticancer drugs. For instance, it has been investigated for its ability to improve the efficacy of adriamycin, a common chemotherapeutic agent. The compound's interaction with cancer cell lines suggests it may induce apoptosis through pathways involving Bcl-2 family proteins .

Case Studies and Research Findings

A notable study explored the cytotoxic effects of 5-MNA on various cancer cell lines, including lung (A549) and breast (MDA MB-231) cells. The findings demonstrated that 5-MNA exhibited selective cytotoxicity in a dose-dependent manner, with IC50 values indicating significant effectiveness against these cancer types .

Table: Summary of Biological Activities of 5-MNA

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antitumor | Induces apoptosis in cancer cells | |

| Enhances drug efficacy | Improves effects of adriamycin |

The biological effects of 5-MNA are attributed to its interaction with specific molecular targets. Its anti-inflammatory properties are linked to the inhibition of cytokine production, while its antitumor activity is associated with apoptosis induction via mitochondrial pathways. This dual action makes it a promising candidate for further pharmacological studies .

Comparison with Related Compounds

When comparing 5-MNA to similar compounds such as naphthoic acids, it stands out due to its unique substitution pattern. For example:

- 1-Naphthoic acid : Lacks the methyl group at the 5th position.

- 2-Naphthoic acid : Has the carboxylic acid group at the 2nd position.

- 5-Methyl-2-naphthoic acid : Similar structure but differs in carboxylic acid positioning.

This distinct structure contributes to its unique reactivity and biological interactions compared to other naphthoic acids.

Q & A

Q. What experimental methodologies are recommended for assessing the acute toxicity of 5-Methylnaphthalene-1-carboxylic acid in animal models?

To evaluate acute toxicity, follow standardized protocols for inhalation, oral, or dermal exposure routes as outlined in systematic reviews. Use inclusion criteria such as species (e.g., rodents), endpoints (e.g., mortality, organ-specific effects), and exposure duration. Data extraction should include dose-response relationships, adverse outcomes, and study quality metrics (e.g., randomization of doses, allocation concealment) . Ensure compliance with risk-of-bias assessments (Table C-7) to validate experimental rigor .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

Employ nuclear magnetic resonance (NMR) for carbon-hydrogen framework analysis, infrared (IR) spectroscopy for functional group identification (e.g., carboxylic acid -COOH stretch at ~2500-3300 cm⁻¹), and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What are the key parameters to prioritize in environmental fate studies of this compound?

Focus on partitioning coefficients (e.g., log Kow for hydrophobicity), biodegradation rates, and bioaccumulation potential. Use environmental monitoring data from air, water, and soil samples to model transport pathways . Incorporate biomonitoring in occupational and general populations to assess real-world exposure .

Advanced Research Questions

Q. How can conflicting data on metabolic pathways of this compound be resolved across studies?

Conduct a meta-analysis of in vitro (e.g., liver microsomes) and in vivo metabolism studies. Compare cytochrome P450 isoform specificity, urinary metabolites, and interspecies differences. Apply tools like the Confidence in Body of Evidence rating (e.g., High/Moderate/Low) to weigh study reliability based on methodology (e.g., dose randomization, outcome reporting) . Address contradictions by isolating variables such as metabolic enzyme polymorphisms or exposure duration .

Q. What strategies minimize bias in long-term carcinogenicity studies of this compound?

Implement double-blind randomization for dose allocation and ensure concealment of group assignments to prevent observer bias. Use predefined inclusion criteria (Table B-1) to standardize endpoints (e.g., hepatic/renal effects). Validate outcomes through independent histopathological reviews and statistical power analysis .

Q. How can systematic review frameworks address gaps in the toxicological database for this compound?

Follow ATSDR’s 8-step process:

- Step 1 : Define data needs (e.g., neurotoxicity, developmental effects).

- Step 2 : Screen literature using queries targeting "Polycyclic Aromatic Hydrocarbons/pharmacology" and "gene expression" .

- Step 5 : Apply risk-of-bias questionnaires (Table C-6/C-7) to exclude low-confidence studies .

- Step 8 : Synthesize evidence to identify critical gaps (e.g., lack of chronic exposure data) and prioritize research on underrepresented endpoints .

Methodological Considerations

Q. How should researchers design dose-response studies to optimize regulatory relevance?

Use benchmark dose modeling (BMD) for non-linear responses. Include subchronic and chronic exposure tiers, with endpoints aligned with regulatory thresholds (e.g., NOAEL/LOAEL). Validate results using in silico tools like QSAR for predictive toxicology .

Q. What computational tools are effective for predicting the environmental persistence of this compound?

Apply EPI Suite™ for biodegradation half-life estimates and ECOSAR for aquatic toxicity modeling. Cross-validate predictions with experimental data from sediment/soil adsorption studies .

Data Integration and Reporting

Q. How can heterogeneous data from human and animal studies be harmonized for risk assessment?

Use evidence mapping to categorize outcomes by exposure route (inhalation/oral/dermal) and confidence level. Apply weight-of-evidence approaches to reconcile discrepancies, emphasizing studies with low risk of bias and robust sample sizes .

Q. What metrics should be reported to enhance reproducibility in toxicokinetic studies?

Include plasma half-life (t½), volume of distribution (Vd), clearance rates, and metabolite identification. Adhere to OECD guidelines for in vivo assays and publish raw data in repositories like EPA’s CompTox Chemicals Dashboard .

Tables for Quick Reference

Table 1. Key Endpoints for Toxicity Studies

| Exposure Route | Critical Endpoints | Species |

|---|---|---|

| Inhalation | Respiratory inflammation, oxidative stress | Rats, Mice |

| Oral | Hepatic enzyme induction, nephrotoxicity | Rabbits |

| Dermal | Irritation, sensitization | Guinea pigs |

Table 2. Risk-of-Bias Criteria for Animal Studies

| Criterion | High-Quality Study Example |

|---|---|

| Dose randomization | Yes, using stratified block design |

| Allocation concealment | Yes, sealed envelopes |

| Outcome reporting | All prespecified endpoints reported |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.